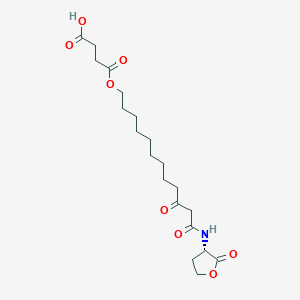

(S)-4-((10,12-Dioxo-12-((2-oxotetrahydrofuran-3-yl)amino)dodecyl)oxy)-4-oxobutanoic acid

描述

属性

IUPAC Name |

4-[10,12-dioxo-12-[[(3S)-2-oxooxolan-3-yl]amino]dodecoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO8/c22-15(14-17(23)21-16-11-13-29-20(16)27)8-6-4-2-1-3-5-7-12-28-19(26)10-9-18(24)25/h16H,1-14H2,(H,21,23)(H,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDWRLKBRJDEQS-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1NC(=O)CC(=O)CCCCCCCCCOC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@H]1NC(=O)CC(=O)CCCCCCCCCOC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00658782 | |

| Record name | 4-[(10,12-Dioxo-12-{[(3S)-2-oxooxolan-3-yl]amino}dodecyl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886755-18-6 | |

| Record name | 4-[(10,12-Dioxo-12-{[(3S)-2-oxooxolan-3-yl]amino}dodecyl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-((10,12-Dioxo-12-((2-oxotetrahydrofuran-3-yl)amino)dodecyl)oxy)-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route includes the following steps:

Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.

Amidation reaction:

Esterification: The ester linkage is formed by reacting the hydroxyl group with a carboxylic acid or its derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the oxo groups, to form various oxidized derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.

Substitution: The amino and ester groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

Oxidized derivatives: Compounds with additional oxo groups or carboxylic acids.

Reduced derivatives: Compounds with hydroxyl groups replacing oxo groups.

Substituted derivatives: Compounds with different functional groups replacing the original amino or ester groups.

Chemistry

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and potential as a catalyst in organic reactions.

Biology

- Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

- Potential use as a probe in biochemical assays to study enzyme activity.

Medicine

- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Used in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry

- Utilized in the development of new materials with specific properties, such as polymers and coatings.

- Employed in the synthesis of specialty chemicals for various industrial applications.

作用机制

The mechanism of action of (S)-4-((10,12-Dioxo-12-((2-oxotetrahydrofuran-3-yl)amino)dodecyl)oxy)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity. For example, the oxo groups can participate in redox reactions, altering the oxidative state of the target molecules, while the amino group can form hydrogen bonds, affecting the target’s conformation and function.

相似化合物的比较

Structural and Functional Group Analysis

The following compounds share partial structural motifs with the target molecule:

Key Observations:

- Lipophilicity vs. Polarity: The target compound’s dodecyl chain and tetrahydrofuran amide confer greater lipophilicity compared to the polar aryl and amino-substituted analogs in and . This property may enhance membrane permeability but reduce aqueous solubility .

- Functional Group Diversity: The tetrahydrofuran amide in the target introduces cyclic rigidity, contrasting with the linear sulfanyl linkers in or planar aryl groups in . This could influence conformational stability and target engagement .

生物活性

(S)-4-((10,12-Dioxo-12-((2-oxotetrahydrofuran-3-yl)amino)dodecyl)oxy)-4-oxobutanoic acid, also known by its CAS number 886755-18-6, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C20H31NO8 |

| Molecular Weight | 413.46 g/mol |

| CAS Number | 886755-18-6 |

| Purity | ≥ 95% |

The compound's biological activity is primarily attributed to its structural features, which include a dodecyl chain and oxo groups that may interact with various biological targets. The presence of the tetrahydrofuran moiety suggests potential interactions with enzymes or receptors involved in metabolic pathways.

Biological Activities

-

Antioxidant Properties :

- Preliminary studies indicate that compounds similar to this compound exhibit significant antioxidant activity. This is crucial for protecting cells from oxidative stress and may provide therapeutic benefits in conditions like cancer and neurodegenerative diseases.

-

Antimicrobial Activity :

- Research has shown that derivatives of this compound can inhibit the growth of various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in antibacterial therapies.

-

Enzyme Inhibition :

- The compound may act as an inhibitor for specific enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. Inhibitors of this enzyme are being explored for their potential in managing diabetes by slowing glucose absorption.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of several synthetic compounds related to this compound using DPPH and FRAP assays. The results indicated a strong radical scavenging ability with an IC50 value comparable to established antioxidants like ascorbic acid.

Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial properties against common bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Research Findings

Recent investigations into the biological activity of this compound have highlighted its multifaceted roles:

-

Cell Viability Studies :

- Assessments on various cell lines showed that the compound does not adversely affect cell viability at therapeutic concentrations, suggesting a favorable safety profile.

-

Mechanistic Studies :

- Further mechanistic studies are required to elucidate the exact pathways through which this compound exerts its effects, including receptor binding studies and metabolic profiling.

常见问题

Q. What safety protocols should be followed when handling (S)-4-...acid in laboratory settings?

- Methodological Answer : The compound is classified under Acute Toxicity Category 4 for oral, dermal, and inhalation exposure . Researchers must:

- Use PPE (gloves, lab coats, goggles) and operate in a fume hood.

- Avoid contact with incompatible materials (strong acids/bases, oxidizing agents) .

- Store in a cool, dry environment away from ignition sources.

- Emergency procedures: Immediate washing of affected areas and consultation with a physician .

Q. How can researchers optimize the synthesis of (S)-4-...acid to improve yield?

- Methodological Answer : Based on analogous Michael addition strategies (e.g., thioglycolic acid addition to α,β-unsaturated ketones ):

- Catalyst Selection : Use mild bases (e.g., triethylamine) to enhance nucleophilic attack.

- Temperature Control : Maintain 0–5°C during exothermic steps to minimize side reactions.

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate stereoisomers .

Q. What analytical techniques are suitable for confirming the structural integrity of (S)-4-...acid?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to verify the stereochemistry at the tetrahydrofuran-3-yl moiety and the dodecyl chain .

- LC-MS : Monitor purity (>95%) via reverse-phase C18 columns with ESI+ ionization .

- FT-IR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm for oxo and oxobutanoic groups .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for the degradation of (S)-4-...acid under oxidative conditions?

- Methodological Answer :

- Kinetic Studies : Use UV-Vis spectroscopy to track decomposition rates in HO/Fe systems.

- HPLC-HRMS : Identify intermediates (e.g., hydroxylated dodecyl fragments) .

- Computational Modeling : Apply DFT calculations to predict bond cleavage preferences (e.g., C-N vs. C-O in the tetrahydrofuran ring) .

Q. What strategies mitigate enantiomeric interference in biological activity studies of (S)-4-...acid?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with a Chiralpak AD-H column (n-hexane/isopropanol, 90:10) to isolate (S)-enantiomers .

- Biological Assays : Compare IC values against racemic mixtures in cancer cell lines (e.g., MCF-7) to quantify stereospecific effects .

Q. How can in silico models predict the environmental fate of (S)-4-...acid?

- Methodological Answer :

- QSAR Modeling : Calculate logP (octanol-water) and soil adsorption coefficients (K) to assess bioaccumulation potential .

- Molecular Dynamics : Simulate hydrolysis pathways in aquatic systems (pH 7–9) to identify persistent metabolites .

- Ecotoxicity Screening : Use Daphnia magna assays to validate model predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。